molecular formula C11H17Cl2N3O B1391726 (5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride CAS No. 1177283-06-5

(5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride

Cat. No. B1391726
M. Wt: 278.18 g/mol
InChI Key: ZWNQXXPNPFPIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride, also known as 5-PMPA, is a synthetic pyrrolidinone derivative that has been studied for its potential applications in the fields of biochemistry and physiology. 5-PMPA is a non-competitive N-methyl-D-aspartate (NMDA) antagonist, meaning that it blocks the neurotransmitter NMDA from binding to its receptor and prevents its action. 5-PMPA has also been studied for its potential to treat various neurological diseases, including Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.

Scientific Research Applications

Synthesis and Intermediates

  • Synthesis of Antipsychotic Agents : Enantiopure (4S, 5R)-5-alkyl-4-hydroxy-2-pyrrolidinones, related to the compound , have been used as intermediates in the synthesis of antipsychotic agents like emonapride (Huang et al., 1998).
  • Intermediate in Lactone–Pyrrolidinone Ring Systems : A synthesis approach involving a similar compound led to intermediates for the lactone–pyrrolidinone ring systems in oxazolomycin A and neooxazolomycin (Bennett et al., 2007).

Medicinal Chemistry and Drug Development

  • Antihypertensive Activity : Derivatives of 2-pyridinecarboxylic acid, closely related to the query compound, were studied for their antihypertensive properties (Finch et al., 1978).
  • Antimicrobial Activity : Spiro-piperidin-4-ones, which share structural similarities with the query compound, have been synthesized and evaluated for their antimicrobial activities against various strains of Mycobacterium (Kumar et al., 2008).
  • Cognition-Enhancing Properties : Research into 3-pyridyl ether nicotinic acetylcholine receptor ligands, related to the query compound, has shown positive effects in models of cognitive enhancement (Lin et al., 1997).

Chemical Synthesis and Applications

  • Synthesis of Chiral Intermediates : Chiral intermediates for the preparation of important compounds, like calyculins, have been synthesized starting from compounds structurally related to the query compound (Ikota, 1992).
  • Synthesis of Heterocyclic Compounds : N-acyl compounds, which are structurally related to the query compound, have been used in the synthesis of tricyclic and bridged heterocyclic compounds (Waly & el-Ablack, 2015).

properties

IUPAC Name

5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c15-11-2-1-10(14-11)8-13-7-9-3-5-12-6-4-9;;/h3-6,10,13H,1-2,7-8H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNQXXPNPFPIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CNCC2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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